(2-(Difluoromethoxy)pyridin-3-yl)boronic acid
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Overview
Description
(2-(Difluoromethoxy)pyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C6H6BF2NO3. It is characterized by the presence of a difluoromethoxy group attached to a pyridine ring, which is further bonded to a boronic acid moiety. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-chloro-3-pyridineboronic acid with difluoromethyl ether under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production of (2-(Difluoromethoxy)pyridin-3-yl)boronic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: (2-(Difluoromethoxy)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to its use in cross-coupling reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the reaction.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(2-(Difluoromethoxy)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Mechanism of Action
The mechanism by which (2-(Difluoromethoxy)pyridin-3-yl)boronic acid exerts its effects is primarily through its participation in chemical reactions. In Suzuki-Miyaura cross-coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The difluoromethoxy group can influence the electronic properties of the pyridine ring, affecting the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
3-Pyridinylboronic acid: Similar in structure but lacks the difluoromethoxy group, making it less electron-withdrawing.
2-(Trifluoromethyl)pyridine-5-boronic acid: Contains a trifluoromethyl group instead of a difluoromethoxy group, which can lead to different reactivity and applications.
Uniqueness: The presence of the difluoromethoxy group in (2-(Difluoromethoxy)pyridin-3-yl)boronic acid imparts unique electronic properties, making it more suitable for specific reactions and applications compared to its analogs .
Biological Activity
(2-(Difluoromethoxy)pyridin-3-yl)boronic acid is a boronic acid derivative characterized by a pyridine ring substituted with a difluoromethoxy group. This compound has attracted attention due to its potential biological activities, particularly in medicinal chemistry and biochemistry. The unique structural features imparted by the difluoromethoxy group enhance its reactivity and selectivity, making it a valuable candidate for various applications, including enzyme inhibition and drug development.
Chemical Structure and Properties
The molecular formula of this compound is C7H7B F2NO3, with a molecular weight of approximately 188.92 g/mol. The compound features a boron atom bonded to a hydroxyl group and a pyridine moiety, which is known for its biological significance.
Boronic acids, including this compound, interact with biological targets through reversible covalent bonds with hydroxyl groups on enzymes and receptors. This interaction can modulate enzyme activity, leading to various biological effects. The compound's difluoromethoxy substituent may influence its binding affinity and selectivity towards specific targets, enhancing its potential as an inhibitor in biochemical pathways.
Enzyme Inhibition
Research indicates that boronic acids can serve as effective enzyme inhibitors. For example, studies have shown that derivatives of pyridine-3-boronic acids can inhibit dipeptidyl peptidase IV (DPPIV), an enzyme involved in glucose metabolism and implicated in diabetes management . The structure-activity relationship (SAR) of these compounds suggests that modifications at the pyridine ring can significantly affect their inhibitory potency.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. In particular, derivatives have demonstrated potential against Staphylococcus aureus by inhibiting the NorA efflux pump, which is responsible for antibiotic resistance . This activity highlights the compound's potential utility in overcoming bacterial resistance mechanisms.
Research Findings and Case Studies
- Inhibition of Dipeptidyl Peptidase IV (DPPIV) :
-
Antimicrobial Efficacy :
- A study focused on 6-substituted pyridine-3-boronic acids found that certain compounds could potentiate the activity of ciprofloxacin against resistant strains of bacteria by inhibiting efflux pumps . This finding underscores the relevance of this compound in developing new antimicrobial strategies.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
(2-Pyridinyl)boronic acid | C5H6BNO2 | Simpler structure without fluorine substitution |
(3-Pyridinyl)boronic acid | C6H7BNO2 | Different substitution pattern on the pyridine ring |
(2-Fluoropyridin-3-yl)boronic acid | C6H6BFN2O3 | Contains fluorine; used in similar coupling reactions |
The presence of the difluoromethoxy group in this compound distinguishes it from other boronic acids, potentially enhancing its reactivity and selectivity for biological targets.
Pharmacokinetics and Stability
The pharmacokinetic properties of boronic acids are influenced by their structural characteristics. It is noted that this compound should be stored under inert conditions (nitrogen or argon atmosphere) at temperatures between 2–8°C to maintain stability. This stability is crucial for ensuring consistent biological activity during experimental applications.
Properties
IUPAC Name |
[2-(difluoromethoxy)pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BF2NO3/c8-6(9)13-5-4(7(11)12)2-1-3-10-5/h1-3,6,11-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNMJXVIJXDALS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)OC(F)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80744612 |
Source
|
Record name | [2-(Difluoromethoxy)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80744612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1300750-50-8 |
Source
|
Record name | [2-(Difluoromethoxy)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80744612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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